molecular formula C15H15FN2O4S B3016211 3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903202-84-5

3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B3016211
CAS No.: 1903202-84-5
M. Wt: 338.35
InChI Key: KRXXOSNQWRHLHK-UHFFFAOYSA-N
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Description

3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety, which is further functionalized with a 3-fluoro-4-methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azetidine intermediate, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine intermediate is then reacted with 3-fluoro-4-methoxyphenylsulfonyl chloride in the presence of a base to introduce the sulfonyl group. Finally, the pyridine ring is introduced through a coupling reaction, often facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to facilitate the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylsulfonyl azetidine: Similar in structure but lacks the pyridine ring.

    3-Fluoro-4-methoxyphenylsulfonyl pyridine: Similar but without the azetidine moiety.

    3-Fluoro-4-methoxyphenylsulfonyl benzene: Similar but with a benzene ring instead of pyridine.

Uniqueness

3-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the azetidine and pyridine rings, along with the fluoro and methoxy substituents, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-21-15-5-4-13(7-14(15)16)23(19,20)18-9-12(10-18)22-11-3-2-6-17-8-11/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXXOSNQWRHLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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